

Check Availability & Pricing

GPR110 Gene Expression Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GB-110	
Cat. No.:	B10772786	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for interpreting GPR110 gene expression data from patient samples. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate accurate and reproducible research.

Frequently Asked Questions (FAQs)

Q1: What is GPR110 and what is its function?

A1: GPR110, also known as ADGRF1, is a member of the adhesion G protein-coupled receptor (GPCR) family.[1] These receptors are characterized by a large extracellular region and are involved in a variety of cellular processes. GPR110 plays a role in signal transduction, synapse assembly, neuron projection development, and memory.[1] It has been identified as a functional receptor for synaptamide, a metabolite of docosahexaenoic acid (DHA), which triggers cAMP-dependent signaling to promote neurogenesis and neurite growth.[2]

Q2: Which signaling pathways is GPR110 known to activate?

A2: GPR110 is capable of coupling with all four major G-protein families: Gq, Gs, Gi, and G12/13, thereby activating their respective downstream signaling pathways.[3] Activation of Gs leads to an increase in intracellular cAMP levels, which is a key signaling mechanism for GPR110 in neuronal development and axon growth.[4][5]

Q3: In which tissues is GPR110 typically expressed?

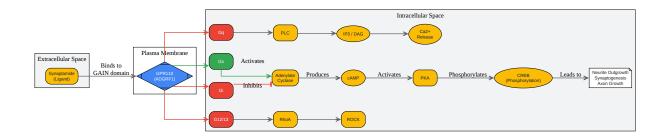
A3: GPR110 is expressed in various human tissues. Reference expression data indicates its presence in the palpebral conjunctiva, amniotic fluid, epithelium of the nasopharynx, olfactory zone of the nasal mucosa, buccal mucosa cell, bronchial epithelial cell, renal medulla, right lobe of the thyroid gland, gallbladder, and oral cavity, among others.[1]

Q4: What is the relevance of GPR110 in disease and drug development?

A4: GPR110 is an emerging target for drug discovery due to its role in various physiological and pathological processes.[4] It has been implicated in neurodevelopment and neuroprotection, with its activation promoting axon growth after injury.[4][6] Additionally, GPR110 is being investigated as a potential therapeutic target in cancer. Studies have shown its overexpression in certain cancers, such as HER2+ and triple-negative breast cancer, where it may contribute to tumorigenicity and drug resistance.[7][8][9]

Quantitative Data Summary

The following table summarizes GPR110 gene expression data from a study on HER2+ breast cancer cell lines.



Cell Line Model	Comparison	Fold Change in GPR110 Expression	Statistical Significance
BT474	Aldeflur+ vs. Aldeflur-	~7-fold higher in Aldeflur+	P < 0.05
SKBR3	Aldeflur+ vs. Aldeflur-	Significantly higher in Aldeflur+	P < 0.05
HCC1569	Aldeflur+ vs. Aldeflur-	Significantly higher in Aldeflur+	P < 0.05
MDA-MB-361	Aldeflur+ vs. Aldeflur-	Significantly higher in Aldeflur+	P < 0.05
BT474	Lapatinib + Trastuzumab- Resistant vs. Parental	Overexpressed in resistant cells	-
SKBR3	Lapatinib + Trastuzumab- Resistant vs. Parental	Overexpressed in resistant cells	-

Data extracted from a study on HER2+ breast cancer, where Aldeflur+ cells represent a tumorigenic population.[7][8]

Signaling Pathway Diagram

Click to download full resolution via product page

Caption: GPR110 Signaling Pathways.

Experimental Protocols & Troubleshooting Quantitative Real-Time PCR (qPCR) for GPR110 Gene Expression

Objective: To quantify the mRNA expression level of GPR110 in patient samples.

Methodology:

- RNA Extraction: Isolate total RNA from patient tissue or cells using a suitable RNA extraction
 kit, following the manufacturer's instructions. Assess RNA quality and quantity using a
 spectrophotometer.
- cDNA Synthesis: Reverse transcribe 1-2 μg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.

- qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for GPR110, a suitable qPCR master mix (e.g., containing SYBR Green or TaqMan probe), and nuclease-free water.
- Thermal Cycling: Perform the qPCR reaction in a real-time PCR detection system with appropriate cycling conditions (an example is provided in the table below).
- Data Analysis: Determine the cycle threshold (Ct) values. Normalize the Ct value of GPR110 to that of a stable housekeeping gene (e.g., PPIA, GAPDH, ACTB). Calculate the relative gene expression using the ΔΔCt method.[7]

Example Thermal Cycling Conditions:

Step	Temperature (°C)	Time	Cycles
Initial Denaturation	95	10 min	1
Denaturation	95	15 sec	40
Annealing/Extension	60	1 min	

Troubleshooting Guide for GPR110 qPCR:

Issue	Potential Cause(s)	Recommended Solution(s)
No or low amplification signal	Poor RNA quality or quantity.	Verify RNA integrity on a gel and ensure A260/280 ratio is ~2.0. Repeat RNA extraction if necessary.[10]
Inefficient cDNA synthesis.	Use a high-quality reverse transcriptase and optimize the amount of input RNA.	
Suboptimal primer design.	Design and validate new primers for GPR110. Ensure they do not form primerdimers.	
PCR inhibitors in the sample.	Dilute the cDNA template to reduce inhibitor concentration. [10]	-
High Ct values	Low GPR110 expression in the sample.	Increase the amount of cDNA template per reaction. Consider a pre-amplification step if expression is very low.
Inefficient primers or probe.	Optimize primer concentrations and annealing temperature.	
Inconsistent replicates	Pipetting errors.	Use calibrated pipettes and ensure proper mixing of reagents. Prepare a master mix for all reactions.[10]
Poor sample homogeneity.	Ensure patient samples are thoroughly homogenized before RNA extraction.	
Amplification in No-Template Control (NTC)	Contamination of reagents or workspace.	Use aerosol-resistant pipette tips. Prepare reactions in a clean environment. Use fresh,

nuclease-free water and reagents.[10][11]

Primer-dimer formation.

Perform a melt curve analysis to check for primer-dimers. If present, redesign primers.[10]

Western Blotting for GPR110 Protein Detection

Objective: To detect and quantify the GPR110 protein in patient samples.

Methodology:

- Protein Extraction: Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- SDS-PAGE: Separate 20-40 μg of protein per sample on an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GPR110 overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

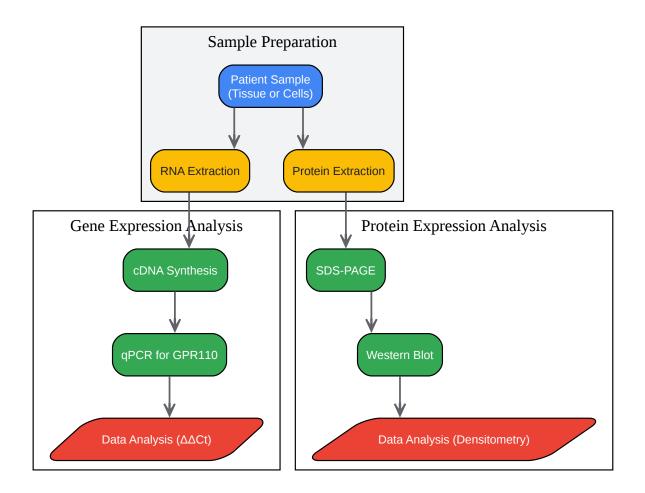
Troubleshooting & Optimization

Check Availability & Pricing

• Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Troubleshooting Guide for GPR110 Western Blotting:

Issue	Potential Cause(s)	Recommended Solution(s)
No or weak GPR110 band	Low GPR110 protein expression.	Increase the amount of protein loaded onto the gel. Consider using an immunoprecipitation step to enrich for GPR110.
Ineffective primary antibody.	Use a validated antibody for GPR110. Check the recommended antibody concentration and incubation time.[12][13]	
Poor protein transfer.	Verify transfer efficiency by staining the membrane with Ponceau S. Optimize transfer time and voltage.	
High background	Insufficient blocking.	Increase blocking time or try a different blocking agent.
Primary or secondary antibody concentration too high.	Titrate the antibody concentrations to find the optimal dilution.	
Insufficient washing.	Increase the number and duration of washes with TBST.	_
Non-specific bands	Primary antibody is not specific.	Use a different, more specific primary antibody. Perform a BLAST search to check for primer cross-reactivity.
Protein degradation.	Add protease inhibitors to the lysis buffer and keep samples on ice.	
Inconsistent loading	Inaccurate protein quantification.	Carefully perform protein quantification and ensure equal loading in all lanes.



Ensure the gel and membrane

Uneven transfer. are in close contact during

transfer.

Experimental Workflow Diagram

Click to download full resolution via product page

Caption: GPR110 Gene & Protein Expression Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. GPR110 Wikipedia [en.wikipedia.org]
- 2. Synaptamide activates the adhesion GPCR GPR110 (ADGRF1) through GAIN domain binding PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of adhesion GPCR GPR110 activation by stalk peptide and G-proteins coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-Induced GPR110 Activation Facilitates Axon Growth after Injury [mdpi.com]
- 5. Ligand-Induced Activation of GPR110 (ADGRF1) to Improve Visual Function Impaired by Optic Nerve Injury [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. GPCRs profiling and identification of GPR110 as a potential new target in HER2+ breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPCRs profiling and identification of GPR110 as a potential new target in HER2+ breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR110 promotes progression and metastasis of triple-negative breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. pcrbio.com [pcrbio.com]
- 12. biocompare.com [biocompare.com]
- 13. G Protein-Coupled Receptor 110 Antibodies [antibodies-online.com]
- To cite this document: BenchChem. [GPR110 Gene Expression Analysis: A Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10772786#interpreting-gpr110-gene-expression-data-from-patient-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com